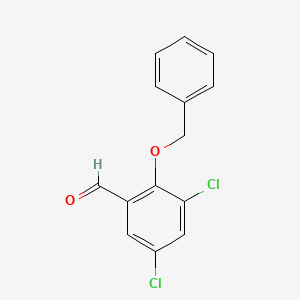

2-(Benzyloxy)-3,5-dichlorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the direct synthesis of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde is not described, related compounds and methodologies can provide insight. For instance, the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through oxidative aminocarbonylation of 2-prop-2-ynyloxyanilines indicates the potential for palladium-catalyzed reactions to construct similar molecular frameworks . Additionally, the preparation of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles from 2-styrylchromones and hydrazine hydrate suggests that benzyloxy-substituted phenols can be key intermediates in multistep synthetic routes .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, has been elucidated using X-ray diffraction analysis, which provides detailed information on the stereochemistry and conformation of the molecules . Similarly, the electron-diffraction study of 2-chlorobenzaldehyde offers insights into the conformational preferences of the benzaldehyde core, which could be extrapolated to the dichlorobenzaldehyde derivative .

Chemical Reactions Analysis

The reactivity of benzyloxy-substituted compounds is highlighted in several papers. For example, 1-(Benzyloxy)-1,2,3-triazole undergoes directed lithiation, allowing for the introduction of various substituents at the 5-position, which demonstrates the versatility of benzyloxy groups in organic synthesis . The reactivity of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane to form tetrahydropyridine derivatives also indicates the potential for 2-(Benzyloxy)-3,5-dichlorobenzaldehyde to participate in similar condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde can be inferred from related compounds. For instance, the presence of chlorine substituents is known to influence the electron density and reactivity of the benzene ring, as seen in the study of 2,3-dichloro-3',4'-dihydroxybiphenyl . The benzyloxy group is likely to affect the solubility and may participate in hydrogen bonding, as observed in the crystal structure of related molecules .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions :

- Poon and Dudley (2006) described the use of 2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt, in converting alcohols into benzyl ethers upon warming, showcasing its utility in chemical synthesis (Poon & Dudley, 2006).

- Uhlmann et al. (2018) synthesized a series of derivatives using 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating its use in creating anti-tubercular scaffolds (Uhlmann et al., 2018).

Pharmacological and Biological Applications :

- Lin et al. (2005) investigated benzyloxybenzaldehyde derivatives for their anticancer activity against HL-60 cells, indicating their potential in cancer research (Lin et al., 2005).

- Swain et al. (1995) described the synthesis and evaluation of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane NK1 antagonists, highlighting their relevance in neurokinin research (Swain et al., 1995).

Material Science and Chemistry :

- Perozo-Rondón et al. (2006) discussed the use of benzaldehyde derivatives, including 2,4-dichlorobenzaldehyde, in catalysis for the preparation of dihydropyridines, relevant in material science (Perozo-Rondón et al., 2006).

- Catalano and Parodi (1997) explored the reversible binding of dendrimer-containing Ir(CO)Cl(PPh2R)2 complexes to C60, where 3,5-bis(benzyloxy)benzyl was used, signifying its role in novel material synthesis (Catalano & Parodi, 1997).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes or receptors involved in various biochemical processes .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(Benzyloxy)-3,5-dichlorobenzaldehyde might interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s worth noting that the compound’s benzylic position could potentially undergo oxidation and reduction reactions , which could influence various metabolic pathways.

Pharmacokinetics

Similar compounds have been known to undergo various transformations, such as oxidative addition and transmetalation , which could potentially affect their bioavailability.

Result of Action

Based on the potential reactions it could undergo, it might lead to the formation of new compounds or intermediates that could have various effects on cellular functions .

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde could be influenced by various environmental factors. For instance, the presence of certain catalysts could enhance its reactivity . Additionally, factors such as pH, temperature, and the presence of other compounds could also affect its stability and efficacy.

Eigenschaften

IUPAC Name |

3,5-dichloro-2-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHXNUFLDZNGBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363153 |

Source

|

| Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-3,5-dichlorobenzaldehyde | |

CAS RN |

40359-57-7 |

Source

|

| Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)

![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)